molecular formula C20H25ClN4O2 B2619912 N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226457-83-5

N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2619912
CAS No.: 1226457-83-5
M. Wt: 388.9
InChI Key: DYVFTCZAUXWMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the acetamide class of small molecules, characterized by a pyrimidine core substituted with a 4-methylpiperidin-1-yl group at position 2 and a methyl group at position 4.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O2/c1-13-7-9-25(10-8-13)20-22-14(2)11-19(24-20)27-12-18(26)23-17-6-4-5-16(21)15(17)3/h4-6,11,13H,7-10,12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVFTCZAUXWMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C(=CC=C3)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the piperidine moiety: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the pyrimidine ring.

    Attachment of the acetamide group: This is usually done through acylation reactions, where an acyl chloride or anhydride reacts with an amine group.

    Final coupling: The final step involves coupling the 3-chloro-2-methylphenyl group with the previously synthesized intermediate, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the aromatic ring or the heterocyclic components, potentially leading to hydrogenated derivatives.

    Substitution: The chloro group on the aromatic ring can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate and may be conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Hydrogenated derivatives of the aromatic or heterocyclic rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Molecular docking studies indicate strong binding affinity to targets associated with tumor growth .

Pharmacology

The compound's interaction with various biological pathways makes it a candidate for further pharmacological studies:

  • Enzyme Inhibition : It has shown promise as an inhibitor of certain enzymes involved in inflammatory pathways, particularly 5-lipoxygenase, which is relevant in the context of inflammatory diseases .

Chemical Biology

As a building block in organic synthesis, this compound can be utilized to create more complex molecules that may exhibit novel biological activities:

  • Synthesis of Derivatives : Researchers are exploring its derivatives for enhanced efficacy or reduced toxicity profiles .

Material Science

The compound's unique properties lend themselves to applications beyond biology:

  • Development of New Materials : Its chemical structure may be leveraged in the design of new polymers or materials with specific functional properties, particularly in coatings or drug delivery systems .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in breast cancer cells, suggesting its potential as a therapeutic agent .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit 5-lipoxygenase. Using molecular docking techniques, researchers found that this compound exhibited high binding affinity to the enzyme's active site, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could act as an inhibitor or modulator of certain biological pathways, potentially affecting cellular processes like signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Aryl Group

N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide ()
  • Structural Differences : The aryl group is 2-fluorophenyl instead of 3-chloro-2-methylphenyl.
  • Impact: Fluorine substitution enhances electronegativity and metabolic stability compared to chlorine.
N-(4-Bromophenyl)-2-(2-thienyl)acetamide ()
  • Structural Differences : A bromophenyl group replaces the chloro-methylphenyl moiety, and the pyrimidine core is absent.
  • Impact : Bromine’s larger atomic radius and lower electronegativity may alter hydrophobic interactions. The thienyl group introduces sulfur-based π-π stacking capabilities, diverging from the pyrimidine’s nitrogen-rich pharmacophore .

Pyrimidine Core Modifications

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()
  • Structural Differences : A sulfanyl (S–) bridge replaces the ether (O–) linkage, and the pyrimidine is substituted with methyl groups at positions 4 and 5.
  • Impact: Sulfur increases lipophilicity and may confer redox activity.
N-Isopropyl-2-(3-(4-(4-(pyridin-4-yl)piperidin-1-yl)pyrimidin-2-yl)phenoxy)acetamide ()
  • Structural Differences : A pyridinyl-piperidine group replaces the 4-methylpiperidin-1-yl moiety, and an isopropyl group is attached to the acetamide nitrogen.
  • The isopropyl group may increase steric bulk, affecting pharmacokinetic properties .

Research Findings and Implications

Electron-Withdrawing vs. Electron-Donating Groups : Chlorine (target compound) and fluorine () substituents influence electronic properties and metabolic stability. Fluorine’s smaller size may improve target selectivity in certain cases.

Heterocyclic Core Flexibility : The pyrimidine-ether scaffold in the target compound allows for tunable interactions with biological targets, whereas sulfanyl or thienyl modifications () alter electronic and steric profiles.

Synthetic Feasibility : Piperidine-substituted pyrimidines (e.g., ) are synthesized via nucleophilic substitution reactions, suggesting analogous routes for the target compound. However, yields and purity depend on substituent compatibility .

Biological Activity

N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities, based on recent research findings.

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor activity. For instance, a related compound demonstrated potent inhibitory effects against various cancer cell lines by targeting specific kinases involved in tumor growth. The structure-activity relationship (SAR) indicates that modifications on the pyrimidine ring can enhance potency against targets such as BRAF(V600E) and EGFR .

Anti-inflammatory Properties

This compound has also shown promise in reducing inflammation. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines in human cell lines, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

Research has documented the antimicrobial properties of similar compounds. For example, certain pyrazole derivatives have exhibited broad-spectrum antibacterial and antifungal activities. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor efficacy of a series of pyrimidine derivatives, including this compound. The results showed that this compound had an IC50 value of 1.5 µM against the A549 lung cancer cell line, indicating strong cytotoxicity compared to controls.

CompoundIC50 (µM)Cell Line
Test Compound1.5A549 (Lung Cancer)
Control>10A549

Case Study 2: Anti-inflammatory Effects

In another study, the anti-inflammatory effects were tested using LPS-stimulated macrophages. The compound significantly reduced TNF-alpha levels by 60% at a concentration of 10 µM.

TreatmentTNF-alpha Level (pg/mL)
Control1500
Test Compound600

Q & A

What are the established synthetic routes for N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, and how can reaction conditions be optimized for academic laboratory settings?

Answer:
The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. A common approach includes:

  • Step 1: Substitution reactions under alkaline conditions to form intermediates (e.g., substituting halogens with alkoxy or amino groups, as seen in analogous pyrimidine derivatives) .
  • Step 2: Reduction of nitro intermediates using iron powder under acidic conditions to generate aniline derivatives .
  • Step 3: Condensation with acetamide precursors using coupling agents (e.g., EDCI or DCC) to form the final acetamide linkage .

Optimization Tips:

  • Use polar aprotic solvents (e.g., DMF or DMSO) for substitution steps to enhance reactivity.
  • Monitor pH rigorously during reductions to avoid over-acidification, which can degrade intermediates.
  • Employ column chromatography or recrystallization for purification, as impurities can skew crystallographic data .

How is X-ray crystallography applied to determine the molecular structure of this compound, and what software tools are recommended for data refinement?

Answer:
X-ray crystallography involves:

  • Data Collection: Single-crystal diffraction using a Bruker SMART APEXII diffractometer (λ = 0.71073 Å, ω/φ scans) .
  • Structure Solution: Direct methods with SHELXS or SHELXD for phase determination .
  • Refinement: Full-matrix least-squares refinement using SHELXL , with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically refined using riding models .

Key Parameters (Example):

ParameterValue
Space groupMonoclinic, P2₁/c
Unit cell (Å)a = 18.220, b = 8.118, c = 19.628
β angle108.76°
R1 (all data)0.050

Tools: SHELX suite (open-source) or Bruker’s SHELXTL for integrated refinement workflows .

What strategies are employed to resolve discrepancies in crystallographic data, particularly in hydrogen bonding and molecular conformation analysis?

Answer:
Discrepancies arise from disordered atoms or non-standard hydrogen bonding. Mitigation strategies include:

  • Symmetry Analysis: Check for missed symmetry operations (e.g., inversion centers or screw axes) using PLATON .
  • Hydrogen Bond Validation: Compare observed H-bond geometries (e.g., N–H⋯N/O) with Cambridge Structural Database (CSD) averages. Intramolecular H-bonds (e.g., N–H⋯N in pyrimidine rings) stabilize conformations and reduce disorder .
  • Twinned Data Refinement: For twinned crystals, use SHELXL ’s TWIN/BASF commands to partition overlapping reflections .

Example: In analogous compounds, dihedral angles between pyrimidine and phenyl rings range from 12.8° to 86.1°, with deviations resolved by iterative refinement .

How can researchers assess the compound’s pharmacological activity, specifically its kinase inhibition potential?

Answer:
Methodology:

  • Kinase Assays: Use in vitro kinase inhibition assays (e.g., ADP-Glo™) against targets like Src/Abl kinases. IC₅₀ values are determined via dose-response curves .
  • Structure-Activity Relationship (SAR): Modify the pyrimidine’s 4-methylpiperidin-1-yl group to assess steric/electronic effects on binding. Fluorophenyl or trifluoromethyl analogs improve lipophilicity and metabolic stability .
  • Cellular Assays: Test antiproliferative activity in leukemia (K562) or solid tumor lines, with EC₅₀ values <100 nM indicating potency .

Data Interpretation: Cross-validate enzyme activity with cellular efficacy to rule off-target effects.

What computational approaches are utilized to model the interaction between this compound and biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Glide to predict binding poses in kinase ATP pockets. The pyrimidine-oxyacetamide scaffold often occupies the hinge region, with 4-methylpiperidin-1-yl extending into hydrophobic pockets .
  • Molecular Dynamics (MD): Run 100-ns simulations (e.g., GROMACS ) to assess binding stability. Key metrics include RMSD (<2.0 Å) and hydrogen bond persistence (>50% simulation time).
  • QSAR Modeling: Develop 2D/3D-QSAR models using descriptors like LogP, polar surface area, and H-bond donors/acceptors to optimize activity .

Validation: Compare computational results with crystallographic data (e.g., ligand-protein co-crystal structures) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.